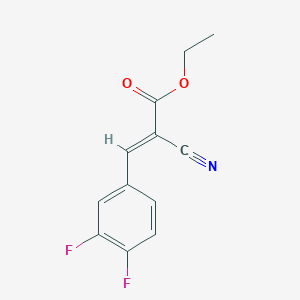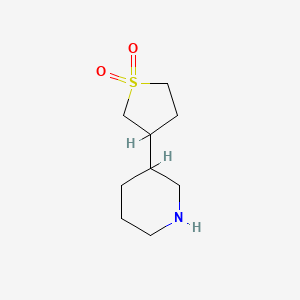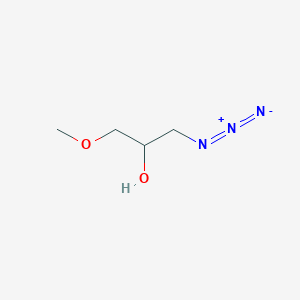![molecular formula C9H4ClF3N2S B12312289 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B12312289.png)
5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole is a chemical compound with the molecular formula C10H6ClF3N2S. It is part of the thiadiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole typically involves the reaction of 2-(trifluoromethyl)benzonitrile with thiosemicarbazide under acidic conditions. The reaction proceeds through cyclization to form the thiadiazole ring. The process can be optimized by controlling the temperature and pH to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis can be carried out in large reactors with precise control over reaction parameters. The use of solvents like toluene and catalysts such as anhydrous aluminum trichloride can enhance the reaction efficiency and safety . The final product is purified through crystallization or chromatography to meet the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Halogenation, nitration, and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to its biological effects. The compound can inhibit certain enzymes or disrupt cellular pathways, resulting in its antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-methyl-1,2,4-thiadiazole
- 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole stands out due to its enhanced chemical stability and biological activity, attributed to the presence of the trifluoromethyl group. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H4ClF3N2S |
|---|---|
Poids moléculaire |
264.66 g/mol |
Nom IUPAC |
5-chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H4ClF3N2S/c10-8-14-7(15-16-8)5-3-1-2-4-6(5)9(11,12)13/h1-4H |
Clé InChI |
OSBYGUMKNFFPMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NSC(=N2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride](/img/structure/B12312206.png)

![1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12312212.png)
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B12312218.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B12312219.png)

![5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B12312228.png)
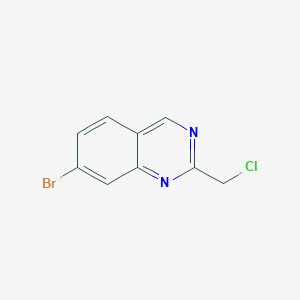
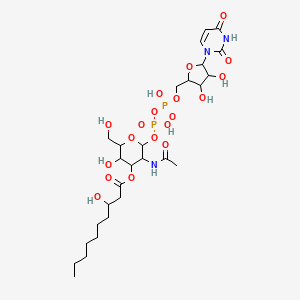
![Thiabicyclo[3.1.0]hexane-3,3-dione, cis](/img/structure/B12312265.png)

